molecular formula C7H10N2 B028879 4-Dimethylaminopyridine CAS No. 1122-58-3

4-Dimethylaminopyridine

Cat. No.: B028879
CAS No.: 1122-58-3
M. Wt: 122.17 g/mol
InChI Key: VHYFNPMBLIVWCW-UHFFFAOYSA-N
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Description

4-Dimethylaminopyridine is a derivative of pyridine with the chemical formula (CH₃)₂NC₅H₄N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the dimethylamino substituent. It is widely used as a nucleophilic catalyst in organic synthesis due to its high reactivity and versatility .

Safety and Hazards

DMAP has a relatively high toxicity and is particularly dangerous because of its ability to be absorbed through the skin. It is also corrosive . It is toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye damage, harmful if inhaled, may cause respiratory irritation, and causes damage to organs .

Future Directions

DMAP has been found to be a superior mediator for the Morita–Balylis–Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes . The optoelectronic and thermoelectric properties of DMAP have also been investigated, suggesting potential applications in electronic devices .

Biochemical Analysis

Biochemical Properties

4-Dimethylaminopyridine is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more . The structure of this compound allows it to strongly activate the nitrogen atom in the pyridine ring for nucleophilic substitution, significantly catalyzing the acylation/esterification reactions of sterically hindered, low-reactivity alcohols and amines/acids .

Cellular Effects

The cellular effects of this compound are largely dependent on its role as a catalyst in various biochemical reactions. It has been observed that this compound-gold nanoparticles can interact with living cells, showing a dose-dependent effect on cell proliferation . At low concentrations, these nanoparticles promoted cell proliferation, while at higher concentrations, they inhibited cell growth .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a catalyst in esterification reactions. In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, this compound and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the specific reactions it is involved in. For example, in the case of esterification reactions, the reaction process runs synchronously concerted without the appearance of a tetrahedral intermediate

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound has a lethal dose (LD50) in deer mice of 450 mg/kg when administered orally . This suggests that high doses of this compound could have toxic or adverse effects in animal models.

Metabolic Pathways

This compound is involved in the metabolic pathways of various biochemical reactions, particularly those involving esterification. The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are dependent on the specific reactions it is involved in .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Dimethylaminopyridine can be synthesized through various methods. One common method involves the oxidation of pyridine to form 4-pyridylpyridinium cation, which then reacts with dimethylamine . Another method involves the quaternization of 4-cyanopyridine with acrylic acid, followed by reaction with an amination reagent .

Industrial Production Methods: In industrial settings, this compound is often produced using a one-kettle process involving 4-cyanopyridine and acrylic acid. This method is efficient, with mild reaction conditions and high yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-dimethylpyridin-4-amine
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InChI

InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYFNPMBLIVWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2
Record name 4-dimethylaminopyridine
Source Wikipedia
URL https://en.wikipedia.org/wiki/4-dimethylaminopyridine
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DSSTOX Substance ID

DTXSID0044369
Record name N,N-dimethylpyridin-4-amine
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Molecular Weight

122.17 g/mol
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Physical Description

Pellets or Large Crystals, Colorless solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Pyridinamine, N,N-dimethyl-
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Record name 4-Dimethylaminopyridine
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Vapor Pressure

1.0 [mmHg]
Record name 4-Dimethylaminopyridine
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CAS No.

1122-58-3
Record name 4-(Dimethylamino)pyridine
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Record name 4-Dimethylaminopyridine
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Record name 4-Pyridinamine, N,N-dimethyl-
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Record name N,N-dimethylpyridin-4-amine
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Record name N,N-dimethylpyridin-4-amine
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Record name 4-DIMETHYLAMINOPYRIDINE
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Synthesis routes and methods I

Procedure details

triethyl amine; and trimethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

##STR28## tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate. Sodium hydride (16 mg of 60% oil dispersion, 0.40 mmol) was added to a solution of 102 mg (0.35 mmol) of tert-butyl 2-formyl-4-(4-propylphenyl)butanoate in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (1.5 mL). After 20 min., 1-carboethoxycyclopropyl triphenylphosphonium tetrafluoroborate (193 mg, 0.42 mmol) was added to the pale yellow solution and stirring was continued overnight at room temperature. The solution was then partitioned between hexane (25 mL) and 2N aq. HCl (25 mL). The organic layer was washed with water (15 mL) and saturated aq. NaCl (15 mL), dried (Na2SO4), decanted, and evaporated. The residue was purified by flash column chromatography on silica gel (8 g), eluting with 100 mL of 5% EtOAc/hexane, to give the title compound as 52 mg (38% yield) of colorless oil.
Name
tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step Two
Name
tert-butyl 2-formyl-4-(4-propylphenyl)butanoate
Quantity
102 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
193 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The crude carboxylic acid (45 mg, 0.11 mmol) was dried by evaporation of a toluene solution and then dissolved in DMF (0.40 mL). Molecular sieves (4 Å, 0.16 g) and N-methylmorpholine (0.027 mL, 25 mg, 0.25 mmol) were added. After 10 min., benzotfiazol-1-yloxytris(dimethylamino)phosphonium hexafiuorophosphate (60 mg, 0.14 mmol) was added and the solution was stirred for 40 min. before the addition of L-leucine anilide (28 mg, 0.14 mmol). After 1.5 h at room temperature, the solution was diluted with 20 mL of EtOAc and washed with 2 N aq. HCl (10 mL), saturated aq. NaHCO3 (10 mL), and saturated aq. NaCl (10 mL). The organic layer was dried (Na2SO4), decanted, and evaporated. Purification by flash column chromatography on silica gel (4.7 g) eluting with 100 mL of 3% EtOAc/dichloromethane gave 55 mg (83% yield) of the title compound as a colorless film. NMR (400 MHz, CDCl3) indicated a 1:1 mixture of diastereomers: δ8.50 (s, 1 H), 7.47 (d, 2H, J=7 Hz), 7.38-7.29 (m, 5H), 7.25 (t, 2H, J=7 Hz), 7.06 (t, 1H, J=7 Hz), 7.04 (d, 1H, J=8 Hz), 7.02 (d, 1H, J=8 Hz), 6.96 (d, 1H, J=8 Hz), 6.93 (d, 1H, J=8 Hz), 6.21 (d, 0.5H, J=8 Hz), 6.16 (d, 0.5H, J=8 Hz), 5.11 (s, 2H), 4.66 (bq, 1H, J=7 Hz), 2.95 (quintet, 0.5 H, J=8 Hz), 2.92 (quintet, 0.5H, J=8 Hz), 2.60-2.37 (m, 5H), 2.16-2.06 (m, 1H), 2.00-1.54 (m, 11H), 0.99 (d, 3H, J=6 Hz), 0.97 (d, 1.5H, J=6 Hz), 0.96 (d, 1.5 H, J=6 Hz), 0.93 (t, 1.5H, J=7 Hz), 0.92 (t, 1.5H, J=7 Hz).
[Compound]
Name
carboxylic acid
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.027 mL
Type
reactant
Reaction Step Two
[Compound]
Name
benzotfiazol-1-yloxytris(dimethylamino)phosphonium hexafiuorophosphate
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
28 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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